molecular formula C21H19N5 B11222295 2-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

2-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline

Cat. No.: B11222295
M. Wt: 341.4 g/mol
InChI Key: WOANQQKQQFTSOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline is a complex organic compound that belongs to the class of heterocyclic compounds. This compound features a pyrazolo[3,4-d]pyrimidine core, which is known for its significant biological activities and potential therapeutic applications . The presence of the tetrahydroisoquinoline moiety further enhances its pharmacological profile.

Preparation Methods

The synthesis of 2-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline involves multiple steps, starting from readily available precursors. Industrial production methods may involve optimization of reaction conditions, such as temperature, pressure, and the use of catalysts, to achieve higher yields and purity .

Chemical Reactions Analysis

This compound undergoes various chemical reactions, including:

Mechanism of Action

The mechanism of action of 2-[1-(4-methylphenyl)-1H-pyrazolo[3,4-d]pyrimidin-4-yl]-1,2,3,4-tetrahydroisoquinoline involves its interaction with specific molecular targets. It primarily acts as a CDK2 inhibitor, interfering with the cell cycle progression and inducing apoptosis in cancer cells . The compound binds to the active site of CDK2, preventing its interaction with cyclin A2 and thereby inhibiting its kinase activity .

Properties

Molecular Formula

C21H19N5

Molecular Weight

341.4 g/mol

IUPAC Name

2-[1-(4-methylphenyl)pyrazolo[3,4-d]pyrimidin-4-yl]-3,4-dihydro-1H-isoquinoline

InChI

InChI=1S/C21H19N5/c1-15-6-8-18(9-7-15)26-21-19(12-24-26)20(22-14-23-21)25-11-10-16-4-2-3-5-17(16)13-25/h2-9,12,14H,10-11,13H2,1H3

InChI Key

WOANQQKQQFTSOF-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=NC=N3)N4CCC5=CC=CC=C5C4

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.